molecular formula C13H8O5S B8040958 5-(Benzenesulfonyl)-1,3-benzodioxol-2-one

5-(Benzenesulfonyl)-1,3-benzodioxol-2-one

Cat. No.: B8040958
M. Wt: 276.27 g/mol
InChI Key: NDCQCLIAISJXSD-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-1,3-benzodioxol-2-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-1,3-benzodioxol-2-one typically involves the sulfonation of 1,3-benzodioxole with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Sulfonation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-1,3-benzodioxol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

5-(Benzenesulfonyl)-1,3-benzodioxol-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-1,3-benzodioxol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the inhibition of carbonic anhydrase enzymes, which play a role in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Similar structure but lacks the benzodioxole ring.

    Benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.

    1,3-Benzodioxole: Lacks the benzenesulfonyl group.

Uniqueness

5-(Benzenesulfonyl)-1,3-benzodioxol-2-one is unique due to the combination of the benzenesulfonyl group and the benzodioxole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-(benzenesulfonyl)-1,3-benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5S/c14-13-17-11-7-6-10(8-12(11)18-13)19(15,16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCQCLIAISJXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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